Tris(2,4-pentanedionato)chromium(III)

Chemical Vapor Deposition Thin Film Deposition Metal-Organic Precursors

Select Cr(acac)3 (CAS 21679-31-2) for applications where precursor integrity is non-negotiable. Unlike other chromium complexes that decompose upon sublimation, this compound exhibits congruent vaporization, ensuring reliable MOCVD film growth and stable precursor delivery. In propane dehydrogenation catalysis, Cr/SiO2 derived from this specific precursor achieves a 32% propylene yield at 750 °C—a performance unmatched by nitrate or sulfate alternatives. Its paramagnetic d3 configuration also provides superior NMR relaxation in nonpolar solvents.

Molecular Formula C15H24CrO6
Molecular Weight 352.34 g/mol
CAS No. 21679-31-2
Cat. No. B1194366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,4-pentanedionato)chromium(III)
CAS21679-31-2
Synonymsacetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate
Molecular FormulaC15H24CrO6
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cr]
InChIInChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+;
InChIKeyMJSNUBOCVAKFIJ-MUCWUPSWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,4-pentanedionato)chromium(III) [Cr(acac)3] – Procurement-Grade Overview for CVD, Catalysis, and Analytical Applications


Tris(2,4-pentanedionato)chromium(III), commonly designated Cr(acac)3 (CAS 21679-31-2), is a purplish, crystalline coordination complex of chromium(III) with three bidentate acetylacetonate ligands, possessing octahedral geometry around the central Cr³⁺ ion. [1] It belongs to the class of metal β-diketonates and is distinguished by its paramagnetism and solubility in nonpolar organic solvents, which underpin its utility in NMR spectroscopy as a relaxation agent and in metal–organic chemical vapor deposition (MOCVD) as a volatile chromium source. [2]

Why Generic Substitution of Chromium(III) Acetylacetonate Fails: Precursor-Specific Performance in Critical Applications


Chromium(III) acetylacetonate (Cr(acac)3) cannot be generically substituted with alternative chromium precursors or other metal acetylacetonates without compromising performance in applications where congruent vaporization, precursor-specific catalyst morphology, or radiolytic stability are critical. Thermogravimetric analysis of thirteen organo-chromium complexes revealed that only Cr(acac)3 and Cr(CO)6 vaporize congruently without decomposition at temperatures as low as 500 K, while many other chromium complexes undergo decomposition during sublimation. [1] Furthermore, in propane dehydrogenation catalysis, Cr/SiO2 catalysts derived from Cr(acac)3 deliver propylene yields of 32% at 750 °C, whereas catalysts derived from chromium sulfate, nitrate, or dichromate yield less, demonstrating that the precursor salt decisively influences the resulting catalyst's active site distribution and performance. [2] These differences are not predictable from elemental composition alone and underscore the need for compound-specific selection.

Quantitative Differentiation of Tris(2,4-pentanedionato)chromium(III): Head-to-Head Performance Data vs. Analogues


Superior Congruent Vaporization vs. 12 Other Chromium Complexes for CVD Precursor Selection

Among thirteen organo-chromium and chromium organic complexes screened for CVD precursor suitability, only Cr(acac)3 and hexacarbonyl chromium(0) (Cr(CO)6) exhibited congruent vaporization without decomposition at temperatures as low as 500 K. The remaining eleven complexes decomposed under the same conditions. [1]

Chemical Vapor Deposition Thin Film Deposition Metal-Organic Precursors

Highest Propane Dehydrogenation Yield among Chromium Precursor Salts

In a comparative study of Cr/SiO2 catalysts (5 wt% Cr) prepared from four different chromium precursor salts, the catalyst derived from chromium acetylacetonate (Cr(acac)3) delivered the highest propylene yield (32% at 750 °C) in propane dehydrogenation with CO2, outperforming catalysts made from chromium sulfate, nitrate, and ammonium dichromate. [1]

Heterogeneous Catalysis Dehydrogenation Propylene Production

9-Fold Lower Radiolytic Decomposition Yield vs. Mn(acac)3

Under gamma irradiation in methanol and methanol-ethylene glycol solutions, Cr(acac)3 exhibits significantly higher radiolytic stability compared to Mn(acac)3. The initial decomposition yield of Cr(acac)3 is 0.62 molecules per 100 eV, which is approximately 9-fold lower than the 5.7–5.6 molecules per 100 eV observed for Mn(acac)3. [1]

Radiation Chemistry Radiolysis Nuclear Applications

Superior Sublimation Behavior vs. Fe(acac)3, Mn(acac)3, and Ni(acac)2

In a systematic study of the thermal stability of several metal acetylacetonates, Cr(acac)3 and Al(acac)3 were found to evaporate without residuals, whereas Fe(acac)3, Mn(acac)3, and Ni(acac)2 all showed decomposition at low temperatures. [1] This clean sublimation behavior is critical for reproducible CVD processes.

CVD Precursors Thermal Stability Sublimation

Highest Electron Capture Detector (ECD) Sensitivity Among Metal Acetylacetonates

Electron capture detector (ECD) response measurements for chromium(III) complexes of acetylacetone, trifluoroacetylacetone, and hexafluoroacetylacetone show that Cr(acac)3 exhibits the highest sensitivity among the tested metal acetylacetonates, with a negative slope in the temperature-response plot. [1]

Analytical Chemistry Gas Chromatography ECD Detection

Where Tris(2,4-pentanedionato)chromium(III) Provides Verifiable Performance Advantages


Metal–Organic Chemical Vapor Deposition (MOCVD) of Chromium-Containing Thin Films

Cr(acac)3 is the preferred chromium precursor for MOCVD processes requiring reproducible, high-quality films. Unlike many other chromium complexes that decompose during sublimation, Cr(acac)3 vaporizes congruently without residuals, ensuring stable precursor delivery and consistent film growth rates. [1] Its clean sublimation behavior, demonstrated alongside only Al(acac)3 among five metal acetylacetonates tested, minimizes reactor contamination and enhances process reliability. [2] The compound has been employed for coating nuclear fuel pellets and inner reactor walls via thermal CVD. [3]

Heterogeneous Catalyst Preparation for Propane Dehydrogenation

For the preparation of Cr/SiO2 catalysts used in oxidative propane dehydrogenation with CO2, Cr(acac)3 yields the highest propylene yield (32% at 750 °C) compared to catalysts prepared from chromium sulfate, nitrate, or dichromate salts. [4] This precursor-specific performance advantage is attributed to differences in the resulting catalyst's active site distribution and chromium speciation, making Cr(acac)3 the precursor of choice for maximizing propylene productivity in this industrially significant reaction.

NMR Spectroscopy as a Paramagnetic Relaxation Agent

Cr(acac)3 is used as an NMR relaxation agent due to its paramagnetism (d3 electron configuration, S=3/2) and high solubility in nonpolar organic solvents such as chloroform and benzene. [5] Its effectiveness stems from the unpaired electrons on the Cr(III) center, which enhance spin-lattice relaxation rates, reducing acquisition times and improving spectral resolution in solution-state NMR of organic compounds.

Radiation-Resistant Coatings and Nuclear Fuel Pellet Encapsulation

The exceptional radiolytic stability of Cr(acac)3—decomposing at a rate nearly 9-fold lower than Mn(acac)3 under gamma irradiation—makes it a candidate for applications involving radiation exposure. [6] It has been specifically employed for coating nuclear fuel pellets via thermal CVD, where its congruent vaporization and radiation resistance are critical for maintaining coating integrity under reactor conditions. [3]

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